

Stearyl Oleate: A Promising Phase Change Material for Thermal Energy Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Stearyl oleate

Cat. No.: B097395

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl oleate, a long-chain fatty acid ester, is emerging as a compelling organic phase change material (PCM) for thermal energy storage (TES) applications. Its favorable melting point, potential for high latent heat storage capacity, and chemical stability make it a suitable candidate for a variety of applications, including passive temperature regulation in buildings, thermal management of electronics, and controlled temperature shipping of sensitive pharmaceuticals. As a bio-based material, **stearyl oleate** also offers a sustainable alternative to petroleum-derived PCMs.

These application notes provide a comprehensive overview of the thermophysical properties of **stearyl oleate**, detailed protocols for its characterization, and insights into its potential applications in thermal energy management.

Thermophysical Properties of Stearyl Oleate

The effective design and implementation of **stearyl oleate** in TES systems necessitates a thorough understanding of its thermal and physical properties. The table below summarizes the key characteristics of **stearyl oleate**, with some values derived from experimental data and others estimated based on chemically similar fatty acid esters.

Property	Value	Source/Method
Chemical Formula	<chem>C36H70O2</chem>	
Molecular Weight	534.94 g/mol	
Melting Point	28.5 °C	
Boiling Point	589.1 °C	
Density (Solid)	0.862 g/cm³	
Latent Heat of Fusion	Estimated: 150 - 200 J/g	Based on similar fatty acid esters[1][2][3][4][5]
Thermal Conductivity (Solid)	Estimated: 0.15 - 0.35 W/m·K	Based on similar organic PCMs
Thermal Conductivity (Liquid)	Estimated: 0.10 - 0.20 W/m·K	Based on similar organic PCMs

Note: The latent heat of fusion and thermal conductivity are critical parameters for TES applications. The provided ranges are estimates based on literature values for other long-chain fatty acid esters. Experimental determination of these properties for **stearyl oleate** is highly recommended for specific applications.

Experimental Protocols

Accurate characterization of **stearyl oleate** is crucial for predicting its performance in a TES system. The following protocols outline the standard procedures for determining its key thermophysical properties.

Protocol 1: Determination of Melting Point and Latent Heat of Fusion using Differential Scanning Calorimetry (DSC)

This protocol describes the use of a Differential Scanning Calorimeter (DSC) to measure the melting temperature and latent heat of fusion of **stearyl oleate**.

Materials and Equipment:

- Differential Scanning Calorimeter (DSC)
- Hermetic aluminum pans and lids
- Microbalance (± 0.01 mg accuracy)
- **Stearyl oleate** sample (high purity)
- Inert gas supply (e.g., Nitrogen)

Procedure:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **stearyl oleate** into a hermetic aluminum pan using a microbalance.
 - Seal the pan hermetically to prevent any mass loss during the experiment.
 - Prepare an empty hermetic aluminum pan to be used as a reference.
- DSC Instrument Setup:
 - Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., Indium).
 - Place the sample pan and the reference pan into the DSC cell.
 - Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
- Thermal Program:
 - Equilibrate the sample at a temperature well below its expected melting point (e.g., 0 °C) for 5 minutes.

- Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature well above its melting point (e.g., 50 °C).
- Hold the sample at this temperature for 5 minutes to ensure complete melting.
- Cool the sample at a constant rate (e.g., 10 °C/min) back to the initial temperature (e.g., 0 °C).
- Repeat the heating and cooling cycle for a total of three cycles to ensure reproducibility and erase the sample's prior thermal history.

- Data Analysis:
 - From the second heating curve, determine the onset temperature of melting, the peak melting temperature, and the latent heat of fusion (enthalpy of fusion) by integrating the area of the melting peak.
 - From the cooling curve, determine the onset temperature of solidification and the latent heat of solidification.

DSC Analysis Workflow

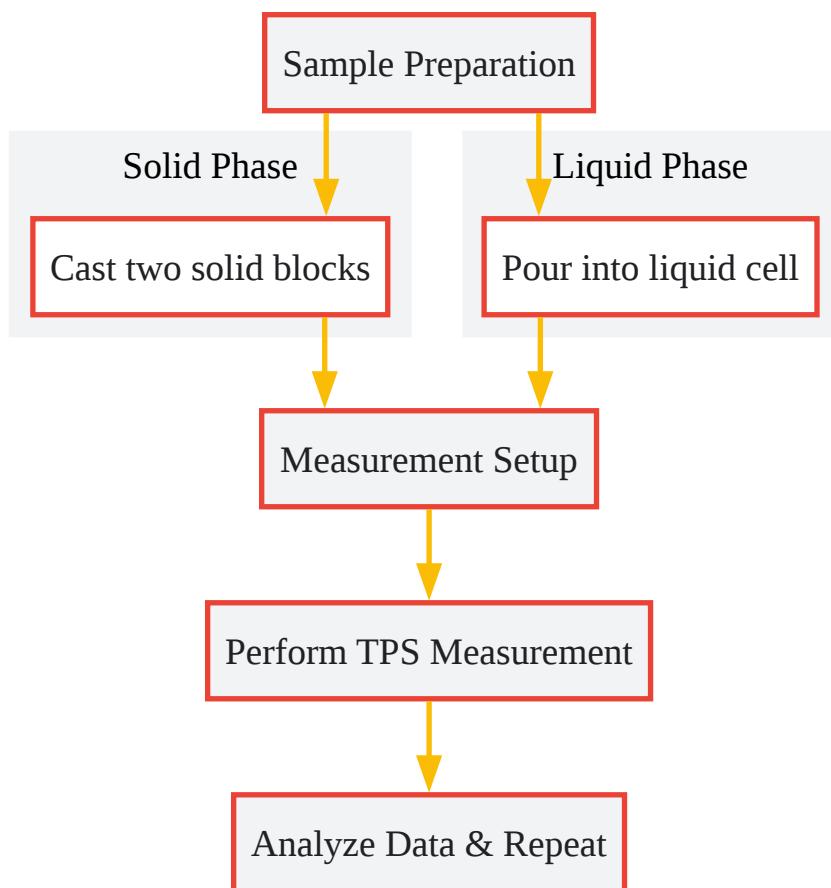
[Click to download full resolution via product page](#)

Caption: Workflow for DSC analysis of **stearyl oleate**.

Protocol 2: Measurement of Thermal Conductivity using the Transient Plane Source (TPS) Method

This protocol outlines the procedure for measuring the thermal conductivity of **stearyl oleate** in both its solid and liquid states using the Transient Plane Source (TPS) method.

Materials and Equipment:


- Transient Plane Source (TPS) instrument
- TPS sensor (appropriate size for the sample)
- Temperature-controlled sample holder or environmental chamber
- **Stearyl oleate** sample (sufficient quantity to surround the sensor)

Procedure:

- Sample Preparation (Solid Phase):
 - Melt a sufficient quantity of **stearyl oleate** and cast it into two identical, flat, and smooth solid blocks.
 - Ensure the blocks are free of air bubbles and have parallel surfaces.
 - The thickness of the blocks should be sufficient to be considered semi-infinite by the sensor during the measurement time.
- Sample Preparation (Liquid Phase):
 - Place the TPS sensor in a sample holder designed for liquids.
 - Pour the molten **stearyl oleate** into the holder, ensuring the sensor is fully submerged and there are no air bubbles.
- Measurement Setup:
 - For solid-state measurement, place the TPS sensor between the two solid blocks of **stearyl oleate**, ensuring good thermal contact.

- Place the sample assembly in a temperature-controlled environment and allow it to equilibrate to the desired measurement temperature.
- TPS Measurement:
 - Set the measurement parameters on the TPS instrument (e.g., power output, measurement time). These parameters should be chosen to ensure the heat generated does not induce phase change during the measurement and that the probing depth is within the sample boundaries.
 - Initiate the measurement. The instrument will apply a current pulse to the sensor and record the temperature increase as a function of time.
 - The instrument's software will then calculate the thermal conductivity based on the recorded data.
- Data Analysis:
 - Perform measurements at multiple temperatures in both the solid and liquid phases to understand the temperature dependency of the thermal conductivity.
 - Repeat the measurements to ensure accuracy and reproducibility.

Thermal Conductivity Measurement Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for thermal conductivity measurement.

Potential Applications

The properties of **stearyl oleate** make it a versatile PCM for various thermal energy storage applications:

- Green Building Materials: Incorporation into building materials like drywall, concrete, and insulation can help regulate indoor temperatures, reducing heating and cooling energy consumption.
- Pharmaceutical and Cold Chain Logistics: Its melting point near room temperature makes it ideal for maintaining a stable temperature environment during the transport and storage of sensitive drugs and biological samples.

- Electronics Cooling: **Stearyl oleate** can be used in heat sinks and other thermal management systems for electronics to absorb and dissipate heat, preventing overheating and improving performance and reliability.
- Textiles: Integration into fabrics can create thermoregulating textiles that provide comfort by absorbing excess body heat and releasing it when the temperature drops.

Conclusion

Stearyl oleate presents a significant opportunity as a sustainable and effective phase change material for thermal energy storage. Its favorable melting point and predicted high latent heat of fusion position it as a prime candidate for a range of applications focused on energy efficiency and temperature stabilization. The protocols provided herein offer a standardized approach for researchers and professionals to accurately characterize **stearyl oleate** and unlock its full potential in innovative thermal management solutions. Further research to precisely determine its thermophysical properties and to explore composite formulations for enhanced thermal conductivity will be crucial in advancing its practical implementation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis, thermal energy storage properties and thermal reliability of some fatty acid esters with glycerol as novel solid-liquid phase change materials (Journal Article) | ETDEWEB [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- To cite this document: BenchChem. [Stearyl Oleate: A Promising Phase Change Material for Thermal Energy Storage]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b097395#stearyl-oleate-as-a-phase-change-material-for-thermal-energy-storage>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com